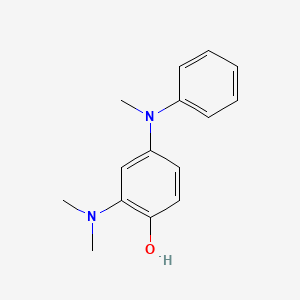
2-Dimethylamino-4-(N-methylanilino)phenol
Übersicht
Beschreibung
2-Dimethylamino-4-(N-methylanilino)phenol is a chemical compound with the molecular formula C15H18N2O . It is an active metabolite of N,N-dimethylaniline-N-oxide .
Synthesis Analysis
The compound is formed as a result of the autocatalytic formation of ferrihemoglobin by N,N-dimethylaniline-N-oxide . It reacts quickly in dogs after intravenous injection . A dose of 14C-labeled compound which oxidized 40% of the hemoglobin disappeared from the blood in 20 minutes .Molecular Structure Analysis
The structure of the compound, also known as the leuco compound, is a condensation product of N-methylaniline and 2-dimethylaminophenol . Chemical and physicochemical investigations have confirmed this assignment .Chemical Reactions Analysis
During the period of time when the compound is present in the blood, it transfers catalytically electrons from ferrohemoglobin to oxygen, reacts with sulfotransferases to form the sulfuric acid ester, and is covalently bound in blood and other tissues . In the urine, in addition to the sulfuric acid ester of the compound (25%), methylamine, dimethylamine, and N-methylaniline were found .Wissenschaftliche Forschungsanwendungen
Biotransformation and Effects in Dogs : 2-Dimethylamino-4-(N-methylanilino)-phenol (MP), a metabolite of N,N-dimethylaniline-N-oxide, shows rapid reaction in dogs after intravenous injection. It is involved in electron transfer from ferrohemoglobin to oxygen, forms sulfuric acid ester through sulfotransferases, and binds covalently in blood and tissues. Notably, it produces Heinz bodies in red cells and causes hemolytic anemia, with lethal doses leading to kidney tubules necrosis (Gaber, Kiese & Renner, 1977).
Molecular Structures of Lithium and Sodium Phenolates : This study discusses the synthesis and structure of lithium and sodium phenolates derived from 2-Dimethylamino-4-(N-methylanilino)phenol. It provides insights into the solid-state structures of these complexes, which is crucial for understanding their chemical properties and potential applications (Koten, Schaaf, Jastrzebski, Hogerheide, Smeets, Spek & Boersma, 1993).
Mechanism of Autocatalytic Formation of Ferrihemoglobin : The autocatalytic oxidation of hemoglobin to ferrihemoglobin by dimethylaniline N-oxide is explored, focusing on 2-dimethylamino-4-(N-methylanilino)phenol. The study clarifies the structures and mechanisms involved in this oxidation process, which is vital for understanding the pharmacological and toxicological properties of this compound (Renner & Gaber, 1980).
Functional Group Determination : The study examines the optical and protolytic properties of 2,4,6-Tris[(dimethylamino)methyl]phenol, providing a method for determining functional groups in such compounds. This information is crucial for various applications in chemical synthesis and analysis (Evtushenko, Zaitsev & Ivanov, 2003).
Interactions with Glutathione : This research investigates how 4-(Dimethylamino)phenol, which is closely related to 2-Dimethylamino-4-(N-methylanilino)phenol, interacts with glutathione. The study offers insights into the formation of various substituted glutathione conjugates and their potential biological activities (Ludwig & Eyer, 1995).
Synthesis of 2-(Phenylthio)phenols : The study presents a method for synthesizing 2-(Phenylthio)phenols from simple phenols and aromatic halides, a process that involves the use of 2-Dimethylamino-4-(N-methylanilino)phenol. The research provides valuable information for chemical synthesis and material science applications (Xu, Wan, Mao & Pan, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(dimethylamino)-4-(N-methylanilino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-16(2)14-11-13(9-10-15(14)18)17(3)12-7-5-4-6-8-12/h4-11,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGTBGNEIZHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)N(C)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207343 | |
| Record name | 2-Dimethylamino-4-(N-methylanilino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylamino-4-(N-methylanilino)phenol | |
CAS RN |
58639-24-0 | |
| Record name | 2-Dimethylamino-4-(N-methylanilino)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058639240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Dimethylamino-4-(N-methylanilino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



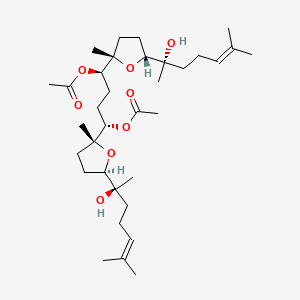
![1-(4-Cyclohexylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B1198118.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1198120.png)
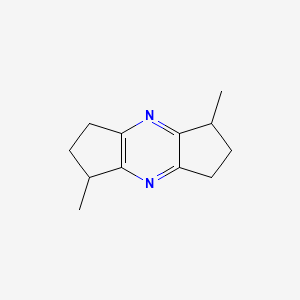


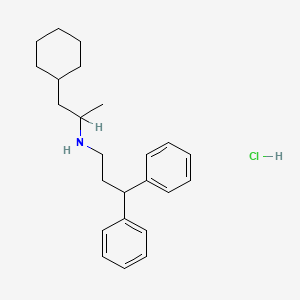
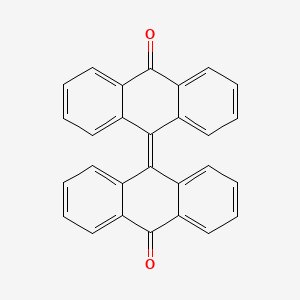
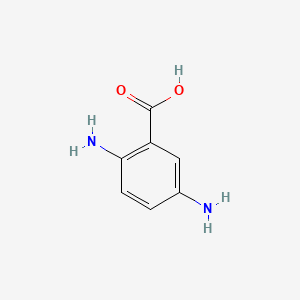
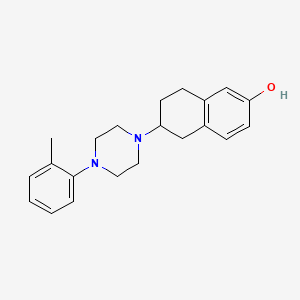
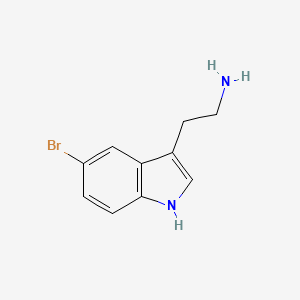

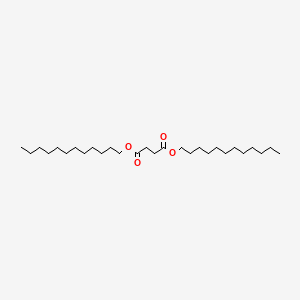
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one](/img/structure/B1198138.png)